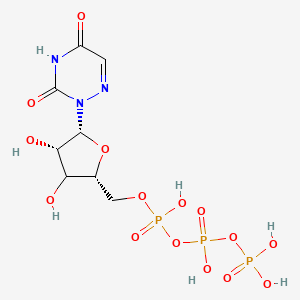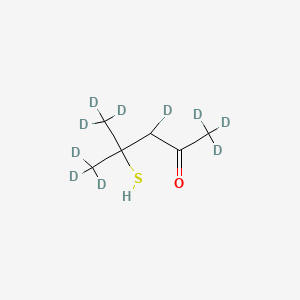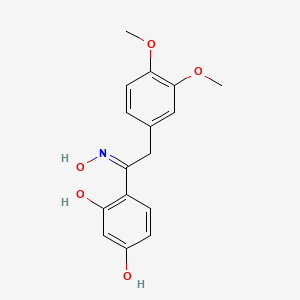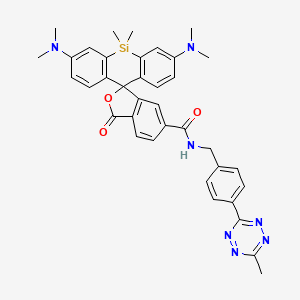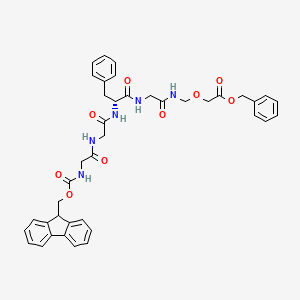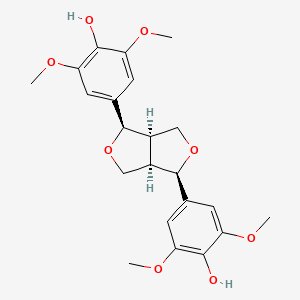
Deruxtecan 2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deruxtecan 2-hydroxypropanamide involves multiple steps, including the preparation of the core structure and the attachment of functional groupsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization. The compound is then formulated into a stable form suitable for storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
Deruxtecan 2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may produce derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound .
Applications De Recherche Scientifique
Deruxtecan 2-hydroxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.
Biology: Investigated for its ability to bind to specific receptors on tumor cells, making it a valuable tool in cancer research.
Medicine: Explored as a potential therapeutic agent in targeted cancer therapies, particularly for tumors that overexpress certain receptors.
Industry: Utilized in the development of new drug formulations and delivery systems
Mécanisme D'action
Deruxtecan 2-hydroxypropanamide exerts its effects by specifically binding to receptors that are highly expressed in tumor cells. This binding triggers a series of molecular events that lead to the internalization of the compound into the tumor cells. Once inside the cells, the compound releases its cytotoxic payload, which interferes with the DNA replication process, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trastuzumab Deruxtecan: Another antibody-drug conjugate that targets HER2-positive cancer cells.
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide: A conjugate of a camptothecin-derived drug and a linker used for antibody-drug conjugates
Uniqueness
Deruxtecan 2-hydroxypropanamide is unique due to its high stability and specific binding affinity to tumor cell receptors. This makes it a promising candidate for targeted cancer therapies, offering potential advantages in terms of efficacy and safety compared to other similar compounds .
Propriétés
Formule moléculaire |
C27H26FN3O6 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
(2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1 |
Clé InChI |
UOCFLIUBXYLYLD-BEMWVBDCSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



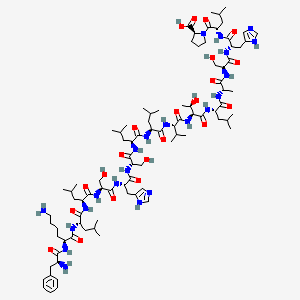
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
